Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-[Bis(4-methoxyphenyl)methylene]benzylamine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-[Bis(4-methoxyphenyl)methylene]benzylamine
CAS Registry Number: 524-96-9
Synonyms: Schoenberg's Reagent; N-(4,4'-Dimethoxybenzhydrylidene)benzylamine
Molecular Formula:
Executive Technical Summary
N-[Bis(4-methoxyphenyl)methylene]benzylamine is a specialized ketimine derived from the condensation of 4,4'-dimethoxybenzophenone and benzylamine. Unlike the unsubstituted benzophenone imine (a standard ammonia equivalent in Buchwald-Hartwig aminations), this derivative incorporates para-methoxy substituents on the benzhydrylidene core.
Core Significance:
The introduction of electron-donating methoxy groups (
This molecule serves as a critical intermediate in the synthesis of pharmacologically active diarylmethylamines, a tunable protecting group for primary amines, and a monomer in the formation of Covalent Organic Frameworks (COFs) via transimination.
Physicochemical Characterization
The following data consolidates experimental values and predictive modeling to establish a baseline for identification.
Table 1: Physical Constants & Specifications
| Property | Value / Description | Source Validation |
| Physical State | Solid (Crystalline Powder) | TCI Chemicals [1] |
| Color | White to Pale Yellow | ChemicalBook [2] |
| Melting Point | 90.0 – 94.0 °C | Experimental (TCI) [1] |
| Boiling Point | ~468 °C (Predicted @ 760 mmHg) | Calculated |
| Density | 1.14 g/cm³ (Predicted) | Calculated |
| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water | Experimental Consensus |
| pKa (Conjugate Acid) | ~7.5 (Estimated) | Enhanced basicity vs. Ph2C=NH due to p-OMe |
Spectroscopic Signature (Diagnostic)
-
IR Spectroscopy: The most distinct feature is the Imine
stretch. In this electron-rich system, expect a shift to lower wavenumbers compared to standard imines, typically appearing at 1605–1620 cm⁻¹ . -
¹H NMR (CDCl₃, 400 MHz):
-
3.80 (s, 6H,
) – Diagnostic Singlet -
4.55 (s, 2H, Benzylic
) - 6.80 – 7.50 (m, 13H, Aromatic protons)
-
3.80 (s, 6H,
-
¹³C NMR: The imine carbon (
) is the critical diagnostic peak, typically observed downfield at ~165–168 ppm .
Synthetic Methodology: The Titanium(IV) Chloride Protocol
Expert Insight: Direct condensation of 4,4'-dimethoxybenzophenone with benzylamine is kinetically sluggish. The methoxy groups deactivate the carbonyl carbon toward nucleophilic attack by the amine. Standard Dean-Stark dehydration is often insufficient. Therefore, a Lewis Acid-mediated dehydration using Titanium(IV) Chloride (
Self-Validating Protocol
Safety Warning:
Reagents:
-
4,4'-Dimethoxybenzophenone (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (
) (3.0 eq) – Acid scavenger -
Titanium(IV) Chloride (
) (0.6 eq) -
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 4,4'-dimethoxybenzophenone (10 mmol) and benzylamine (12 mmol) in anhydrous toluene (50 mL) under nitrogen. Cool the mixture to 0°C in an ice bath.
-
Activation: Add
(30 mmol). Then, dropwise add (6 mmol) dissolved in toluene over 15 minutes.-
Observation: The solution will turn heterogeneous and likely change color (deep orange/brown) as the titanium-amine complex forms.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (110°C) for 6–12 hours.
-
Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the ketone spot (
) and appearance of the less polar imine ( ) indicates completion.
-
-
Workup: Cool to room temperature. Quench carefully with saturated aqueous
.-
Note: A heavy white precipitate (
) will form.
-
-
Purification: Filter through a pad of Celite to remove titanium salts. Wash the pad with DCM. Dry the organic filtrate over
and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from hot Ethanol or Hexane/EtOAc to yield white/pale yellow crystals (MP 90–94°C).
Visualization: Synthesis Pathway[1][2]
Figure 1: Lewis-acid mediated synthesis workflow overcoming electronic deactivation.
Mechanistic Insight: Hydrolysis and Stability
The utility of N-[Bis(4-methoxyphenyl)methylene]benzylamine relies on its specific hydrolytic stability profile.
The Substituent Effect (Hammett Correlation)
In imine hydrolysis, the rate-determining step is often the nucleophilic attack of water on the protonated iminium ion.
-
Electron-Donating Groups (EDGs): The p-OMe groups (
) stabilize the protonated iminium form via resonance. -
Consequence:
-
High pH (Neutral/Basic): The molecule is highly stable. The electron-rich carbon repels nucleophiles.
-
Low pH (Acidic): The nitrogen is more basic than unsubstituted benzophenone imine, leading to rapid protonation. Once protonated, hydrolysis proceeds, though the initial nucleophilic attack is still somewhat sterically and electronically hindered compared to electron-poor imines.
-
This "Goldilocks" stability makes it an excellent protecting group that survives basic synthetic steps (e.g., alkylation, reduction) but can be removed cleanly with mild acid (1N HCl/THF).
Visualization: Acid-Catalyzed Hydrolysis Mechanism[3]
Figure 2: Mechanism of acid-catalyzed hydrolysis highlighting the critical iminium intermediate.
Applications in Drug Development & Materials Science
A. Transimination and COF Synthesis
Recent research highlights the use of substituted benzophenone imines in the synthesis of Covalent Organic Frameworks (COFs).[1][2] The p-methoxy derivative serves as a modulator. Because the exchange reaction (transimination) is reversible, the electronic tuning of the leaving benzophenone group influences the crystallinity of the final material. The 4,4'-dimethoxybenzophenone byproduct is easily separated due to its distinct solubility profile [3].
B. Protecting Group Chemistry
In complex total synthesis, this molecule acts as a "masked" benzylamine.
-
Alkylation: The benzylic position can be deprotonated (using LDA or KHMDS) and alkylated. The p-OMe groups prevent side reactions at the benzhydryl rings.
-
Reduction: Catalytic hydrogenation (
) or hydride reduction ( ) converts the imine to the corresponding secondary amine, maintaining the benzyl group while reducing the bond.
References
-
TCI Chemicals. (2024). Product Specification: N-[Bis(4-methoxyphenyl)methylene]benzylamine (CAS 524-96-9).[3] Retrieved from
-
ChemicalBook. (2024). CAS 524-96-9 Properties and Suppliers.[3][4] Retrieved from
-
Sprachmann, J., et al. (2023).[2] "Substituted benzophenone imines for COF synthesis via formal transimination." Chemical Communications, 59, 13042-13045. Retrieved from
- O'Donnell, M. J. (2004). "The Preparation of Optically Active -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506–517. (Contextual reference for benzophenone imine chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted benzophenone imines for COF synthesis via formal transimination - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03735E [pubs.rsc.org]
- 3. 524-96-9 CAS MSDS (N-[BIS(4-METHOXYPHENYL)METHYLENE]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-[Bis(4-methoxyphenyl)methylene]benzylamine | 524-96-9 | TCI AMERICA [tcichemicals.com]
